Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

Catalog No.
S1794460
CAS No.
102680-35-3
M.F
C25H37Li3N7O17P3S1
M. Wt
853.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt ...

CAS Number

102680-35-3

Product Name

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

Molecular Formula

C25H37Li3N7O17P3S1

Molecular Weight

853.41

InChI

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1

SMILES

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
  • Understanding alternative metabolic pathways

    CoA-But may be involved in alternative metabolic pathways not readily apparent with CoA. Researchers can use CoA-But as a tool to investigate these pathways and their potential roles in specific biological processes [].

  • Studying specific enzymes

    CoA-But can be used to study enzymes that utilize CoA as a substrate. By comparing the activity of these enzymes with CoA-But versus CoA, researchers can gain insights into the enzyme's specific recognition and catalytic mechanisms [].

  • Investigating CoA-deficient conditions

    CoA-But may serve as a potential therapeutic agent in conditions where CoA levels are deficient. Research can explore the effectiveness of CoA-But in restoring normal cellular function in such situations [].

Coenzyme A derivatives typically participate in acyl transfer reactions, where they facilitate the transfer of acyl groups to various substrates. The S-(2E)-2-butenoate moiety allows for specific interactions with enzymes that recognize unsaturated acyl chains. This compound can undergo hydrolysis to release the 2-butenoate group, regenerating coenzyme A in its active form. Additionally, it may participate in reactions involving nucleophilic attack on electrophilic centers due to the presence of the thiol group (-SH) in the coenzyme A backbone .

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) exhibits significant biological activity due to its role in metabolic pathways. It is involved in the synthesis and degradation of fatty acids and plays a part in the citric acid cycle by participating in the formation of acetyl-CoA from pyruvate. Its unique structure allows it to interact with various enzymes such as acyl-CoA synthetases and fatty acid synthases, influencing lipid metabolism and energy production within cells .

The synthesis of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic synthesis techniques where starting materials undergo various transformations to yield the desired compound.
  • Biotechnological Approaches: Utilizing microbial fermentation processes can yield coenzyme A derivatives through enzymatic pathways that naturally occur in certain microorganisms.
  • Salt Formation: The conversion of coenzyme A to its tetralithium salt can be performed by reacting coenzyme A with lithium salts under controlled conditions to ensure complete ion exchange and stabilization .

Interaction studies involving Coenzyme A derivatives often focus on their binding affinities with various enzymes and receptors. These studies reveal that the unique structure of Coenzyme A, S-(2E)-2-butenoate allows it to effectively modulate enzyme activity through competitive inhibition or allosteric regulation. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions quantitatively .

Several compounds share structural or functional similarities with Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI). These include:

  • Acetyl-Coenzyme A: Involved in the transfer of acetyl groups; crucial for energy metabolism.
  • Malonyl-Coenzyme A: Functions as a building block for fatty acid synthesis.
  • Succinyl-Coenzyme A: Plays a key role in the citric acid cycle.

Comparison Table

CompoundKey FunctionUnique Features
Coenzyme AGeneral acyl group transferCentral role in metabolism
Acetyl-Coenzyme AAcetyl group donorEssential for energy production
Malonyl-Coenzyme AFatty acid synthesisInhibits fatty acid oxidation
Succinyl-Coenzyme ACitric acid cycle intermediateInvolved in heme synthesis
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)Unsaturated acyl transferEnhanced solubility due to lithium

The uniqueness of Coenzyme A, S-(2E)-2-butenoate lies in its specific unsaturated acyl structure combined with lithium salts, which provide distinct biochemical properties that differentiate it from other coenzymes while maintaining essential metabolic functions .

Dates

Modify: 2023-08-15

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